Topoisomerase II DNA‑Cleavage Stimulation: beta‑Rhodomycinone vs. Aklavinone
In a direct comparative study using purified human topoisomerase II, aklavinone‑based compounds (which possess a COOCH3 group at C‑10) failed to stimulate topoisomerase II‑mediated DNA cleavage and instead antagonised the cytotoxicity of beta‑rhodomycinone‑based drugs. In contrast, beta‑rhodomycinone‑containing analogues – including the aglycone beta‑rhodomycinone itself – effectively stimulated topoisomerase II‑mediated DNA cleavage [1]. When tested in OC‑NYH/VM cells exhibiting altered topoisomerase II‑mediated multidrug resistance (at‑MDR), cross‑resistance was observed exclusively toward the beta‑rhodomycinone (RMN)‑containing drugs, while aklavinone (AKV)‑containing compounds completely circumvented this resistance [2].
| Evidence Dimension | Topoisomerase II‑mediated DNA cleavage stimulation |
|---|---|
| Target Compound Data | beta‑Rhodomycinone (RMN aglycone): effectively stimulates topoisomerase II‑mediated DNA cleavage; RMN‑containing drugs show full cross‑resistance in at‑MDR cells. |
| Comparator Or Baseline | Aklavinone (AKV aglycone, with COOCH3 at C‑10): does not stimulate DNA cleavage; inhibits cleavage induced by RMN‑containing drugs; no cross‑resistance in at‑MDR cells. |
| Quantified Difference | Qualitative mechanistic switch: from topoisomerase II poison (RMN) to catalytic inhibitor (AKV). |
| Conditions | Purified human topoisomerase II assay; OC‑NYH/VM at‑MDR cell line. |
Why This Matters
Procurement of the wrong aglycone (aklavinone instead of beta‑rhodomycinone) will produce compounds with an opposite mode of topoisomerase II interaction, rendering mechanism‑of‑action studies invalid.
- [1] Jensen PB, et al. Different modes of anthracycline interaction with topoisomerase II. Separate structures critical for DNA-cleavage, and for overcoming topoisomerase II-related drug resistance. Biochem Pharmacol. 1993;45(10):2025-2035. (Figure/Results: RMN chromophore stimulates cleavage; AKV chromophore inhibits cleavage). View Source
- [2] Jensen PB, et al. Biochem Pharmacol. 1993. (at‑MDR cross‑resistance data: OC‑NYH/VM cells resistant exclusively to RMN‑containing drugs). View Source
